Product packaging for H-GLU-AMC-OH(Cat. No.:CAS No. 98516-76-8)

H-GLU-AMC-OH

Cat. No.: B555358
CAS No.: 98516-76-8
M. Wt: 304.30 g/mol
InChI Key: USALUSONPMPEKY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Fluorogenic Peptide Substrates in Enzymology

The use of fluorogenic peptide substrates is a cornerstone of modern enzymology, allowing for the sensitive and continuous monitoring of enzyme activity. The principle behind these substrates has been applied for many decades. iris-biotech.de The general method involves a peptide sequence recognized by a specific protease, which is chemically linked to a fluorophore. Initially, the substrate is non-fluorescent or exhibits low fluorescence. Upon enzymatic cleavage of the amide bond between the peptide and the fluorophore, the fluorophore is released, resulting in a significant increase in fluorescence. iris-biotech.de This change in fluorescence can be measured over time to determine the rate of the enzymatic reaction.

One of the widely used fluorophores in early fluorogenic substrates is 7-amido-4-methylcoumarin (AMC). iris-biotech.depnas.org AMC-based substrates are advantageous because the coumarin (B35378) moiety is non-fluorescent when attached to the peptide but becomes highly fluorescent upon release. iris-biotech.de However, a limitation of AMC is that its excitation and emission wavelengths are in the ultraviolet (UV) range, which can be problematic due to potential interference from other biomolecules like nucleic acids and proteins that also absorb UV light. iris-biotech.de Despite this, the development of AMC-based substrates represented a significant advancement in the study of proteases, paving the way for high-throughput screening of enzyme inhibitors and detailed kinetic analyses. vulcanchem.com

H-Glu-AMC: Functional Structure and Basis for Fluorogenic Properties

H-Glu-AMC is a specific type of fluorogenic substrate designed to be cleaved by enzymes that recognize a glutamic acid residue at the N-terminus of a peptide. The compound consists of an L-glutamic acid residue linked via its alpha-carboxyl group to the amino group of 7-amido-4-methylcoumarin (AMC). biosynth.com

The fluorogenic property of H-Glu-AMC is inherent to its structure. The amide bond linking the glutamic acid to the AMC moiety renders the coumarin group non-fluorescent. When an appropriate enzyme, such as an aminopeptidase (B13392206), cleaves this bond, the free AMC is liberated. chemimpex.com The released AMC molecule is highly fluorescent, emitting a characteristic blue fluorescence when excited by UV light (typically around 340-380 nm excitation and 440-460 nm emission). echelon-inc.com This direct relationship between enzymatic cleavage and fluorescence generation allows for the sensitive and real-time quantification of enzyme activity.

Overview of H-Glu-AMC's Significance in Contemporary Biochemical Inquiry

H-Glu-AMC has become an invaluable tool in various areas of biochemical and biomedical research. Its primary application is in the detection and characterization of proteases, particularly aminopeptidases. biosynth.combachem.com It serves as a substrate for enzymes like aminopeptidase A and gamma-glutamyl transferase, enabling the measurement of their activity with high sensitivity. iris-biotech.decreative-enzymes.com

The utility of H-Glu-AMC extends to several key research domains:

Enzyme Kinetics and Inhibition: It is widely used for conducting kinetic studies of proteases and for high-throughput screening of potential enzyme inhibitors. vulcanchem.com

Drug Discovery: By providing a means to measure the activity of specific proteases, H-Glu-AMC facilitates the screening of drug candidates that target these enzymes. chemimpex.com This is particularly relevant in the development of therapeutics for diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders. chemimpex.com

Cell Biology: The compound is employed in cell-based assays to investigate cellular processes involving protein degradation and turnover. chemimpex.com

Diagnostics: H-Glu-AMC has potential applications in the development of diagnostic tools for diseases associated with altered protease activity. chemimpex.com

Microbiology: It has been used to study the role of aminopeptidases in the pathogenesis of bacteria, such as Mycoplasma hyopneumoniae. researchgate.net

Research Findings and Applications of H-Glu-AMC

Enzyme/System StudiedApplication of H-Glu-AMCKey FindingsCitations
Aminopeptidase ASubstrate for activity assaysH-Glu-AMC is a fluorogenic substrate producing a blue fluorescent solution upon cleavage. bachem.comcymitquimica.com
Gamma-glutamyl transferaseSubstrate for activity assaysUsed to assay enzyme activity, yielding a blue fluorescent product. iris-biotech.decreative-enzymes.com
Mycoplasma hyopneumoniae M42 glutamyl aminopeptidaseSubstrate for characterizing enzyme activity and specificityThe enzyme efficiently cleaves H-Glu-AMC, with optimal activity at pH 7.5. This activity is inhibited by bestatin (B1682670). researchgate.net
Dop (Deamidase of Pup) from Mycobacterium tuberculosisComponent of a fluorogenic substrate for inhibitor screeningA truncated Pup protein linked to Glu-AMC was used to screen for Dop inhibitors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O5 B555358 H-GLU-AMC-OH CAS No. 98516-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USALUSONPMPEKY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913231
Record name 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98516-76-8
Record name 7-(alpha-Glutamyl)-4-methylcoumarylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098516768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

H Glu Amc As a Fluorogenic Enzyme Substrate

Fundamental Principles of Enzymatic Hydrolysis and Fluorophore Release

The application of H-Glu-AMC as a fluorogenic substrate is based on the principle of enzymatic hydrolysis, where an enzyme cleaves a specific bond within the substrate molecule. This cleavage event leads to the liberation of a reporter molecule, in this case, 7-amino-4-methylcoumarin (B1665955) (AMC), which exhibits distinct spectroscopic properties upon release.

Molecular Mechanism of Cleavage and 7-Amino-4-methylcoumarin (AMC) Liberation

H-Glu-AMC consists of L-glutamic acid linked to 7-amino-4-methylcoumarin. In the context of enzymatic assays, the crucial event is the hydrolysis of the amide bond connecting the glutamic acid residue to the AMC molecule. Enzymes capable of cleaving this specific bond release the free AMC molecule into the reaction medium. This enzymatic cleavage is a highly specific process, dictated by the enzyme's active site and its affinity for the glutamic acid moiety and the surrounding chemical environment of the scissile bond. The use of fluorogenic AMC-peptide substrates is a well-established method for studying proteolytic activity. github.ionih.gov

Spectroscopic Characteristics of AMC upon Release: Fluorescence Generation and Detection

The utility of H-Glu-AMC as a fluorogenic substrate stems from the significant change in fluorescence properties of the AMC molecule upon its liberation from the glutamic acid conjugate. When the AMC is conjugated to the glutamic acid (in the H-Glu-AMC substrate), its fluorescence is significantly quenched. Upon enzymatic cleavage and release of the free AMC amine, there is a dramatic increase in fluorescence intensity. This "turn-on" fluorescence signal allows for sensitive detection of the enzymatic activity. The free AMC molecule typically exhibits blue fluorescence. The excitation and emission wavelengths of AMC also shift upon release. While the AMC-amide substrate has shorter excitation/emission wavelengths (around 330/390 nm), the free AMC amine shows red-shifted excitation and emission maxima (around 350 nm excitation and 450-460 nm emission), with the fluorescence increasing by a factor of approximately 700. nih.gov This distinct change in fluorescence allows researchers to monitor the progress of the enzymatic reaction over time by measuring the increase in fluorescence intensity using a fluorometer or fluorescence plate reader.

Enzyme Substrate Specificity and Recognition

H-Glu-AMC serves as a substrate for a variety of enzymes, primarily those that recognize and cleave peptide or amide bonds involving an N-terminal glutamic acid residue. The specificity of H-Glu-AMC for certain enzymes makes it a valuable tool for selectively assaying the activity of these enzymes in complex biological samples.

H-Glu-AMC as a Substrate for Aminopeptidases (e.g., Aminopeptidase (B13392206) A, Gamma-Glutamyl Transferase)

H-Glu-AMC is a known fluorogenic substrate for aminopeptidases, particularly Aminopeptidase A. Aminopeptidase A is an enzyme that cleaves N-terminal acidic amino acids, such as glutamic acid and aspartic acid, from peptides and proteins. The hydrolysis of H-Glu-AMC by Aminopeptidase A releases the free fluorescent AMC, allowing for the detection and quantification of this enzyme's activity.

Furthermore, H-Glu-AMC is also utilized as a substrate for the assay of gamma-glutamyl transferase (GGT). Gamma-glutamyl transferase is involved in the transfer of a gamma-glutamyl group from peptides containing a terminal gamma-glutamyl residue to an acceptor molecule, such as an amino acid or another peptide. While the mechanism differs slightly from direct hydrolysis by an aminopeptidase, the result with H-Glu-AMC as a substrate is still the liberation of the fluorescent AMC moiety, enabling the measurement of GGT activity.

Utilization by Specific Proteases (e.g., M42 Glutamyl Aminopeptidase, Deamidase of Pup (Dop))

Beyond broadly classified aminopeptidases, H-Glu-AMC and conjugates containing a C-terminal Glu-AMC linkage are specifically utilized as substrates for certain distinct proteases.

M42 glutamyl aminopeptidase, such as MHJ_0125 found on the surface of Mycoplasma hyopneumoniae, has been shown to cleave H-Glu-AMC. This bacterial aminopeptidase exhibits a strong preference for glutamic acid at the cleavage site. Studies investigating the activity of recombinant M42 glutamyl aminopeptidase have used H-Glu-AMC to determine its relative activity and the effect of factors like divalent metal ions and pH on its function.

Deamidase of Pup (Dop), a key enzyme in the prokaryotic ubiquitin-like protein (Pup) proteasome system in Mycobacterium tuberculosis, also utilizes substrates containing a C-terminal glutamate (B1630785) linked to AMC. github.io Specifically, Pup-Glu(AMC) conjugates, including full-length and truncated versions of Pup with a C-terminal Glu(AMC), have been developed as fluorogenic assay reagents to measure Dop activity. github.io Cleavage of the Glu-AMC amide bond by Dop releases the fluorescent AMC, providing a signal to monitor the enzyme's activity. These Pup-Glu(AMC) substrates have been instrumental in screening for inhibitors of Dop.

Comparative Substrate Profiling with Other Amino Acid-AMC Conjugates

The specificity of enzymes for H-Glu-AMC is often evaluated through comparative substrate profiling using a panel of AMC conjugates linked to different amino acids. These studies help to understand the substrate preferences of enzymes and differentiate between enzymes with overlapping activities.

For instance, in the characterization of the M42 glutamyl aminopeptidase MHJ_0125, its activity against H-Glu-AMC was compared to its activity against other AMC-linked substrates like H-Ala-AMC, H-Leu-AMC, H-Arg-AMC, H-Pro-AMC, H-Val-AMC, and H-Phe-AMC. These comparisons revealed that MHJ_0125 had the highest activity towards H-Glu-AMC, followed by H-Ala-AMC and H-Leu-AMC, showing very limited or no hydrolysis of substrates with other amino acids at the N-terminus.

Applications of H Glu Amc in Biochemical and Cellular Research

Enzyme Activity Quantification and Kinetic Analysis

The primary application of H-Glu-AMC is in the precise measurement of enzyme activity and the characterization of enzyme kinetics. The fluorescence-based assay is highly sensitive and allows for real-time monitoring of enzymatic reactions. chemimpex.commdpi.com

The quantification of enzyme reaction rates using H-Glu-AMC is based on a straightforward fluorometric method. When the substrate is intact, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis by a specific protease, such as an aminopeptidase (B13392206), the highly fluorescent AMC molecule is released. iris-biotech.deahajournals.org The rate of the reaction is determined by continuously monitoring the increase in fluorescence intensity over time using a fluorometer or microplate reader, typically with excitation around 355-380 nm and emission detection at 440-460 nm. ahajournals.orgjasco-global.com The initial velocity of the reaction is directly proportional to the rate of fluorescence increase. vulcanchem.com

This methodology is widely applied in various experimental setups, from single-tube assays to multi-well plates for higher throughput. ahajournals.orgnih.gov

StepDescriptionTypical Parameters
1. Reagent PreparationPrepare assay buffer, enzyme solution, and H-Glu-AMC substrate stock solution. The buffer is chosen to maintain optimal pH for the enzyme of interest. royalsocietypublishing.orgBuffer: Tris-HCl or HEPES, pH 7.4-7.5. ahajournals.orgroyalsocietypublishing.org Substrate Stock: Dissolved in DMSO. nih.gov
2. Assay SetupCombine the assay buffer and enzyme solution in a microtiter plate well or cuvette. Equilibrate to the desired reaction temperature (e.g., 37°C). ahajournals.orgcaymanchem.comFormat: Black 96-well microtiter plates are common to minimize background fluorescence. ahajournals.org
3. Reaction InitiationInitiate the enzymatic reaction by adding the H-Glu-AMC substrate to the enzyme mixture.Final Substrate Concentration: Varies depending on the experiment (e.g., for kinetic analysis). researchgate.net
4. Fluorescence MeasurementImmediately begin monitoring the change in fluorescence over time using a fluorescence plate reader or spectrofluorometer.Wavelengths: Excitation ~360-380 nm, Emission ~440-460 nm. ahajournals.orgubpbio.com Measurement: Continuous or at fixed time intervals. ahajournals.org
5. Data AnalysisCalculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert relative fluorescence units (RFU) to molar concentrations of the product. jasco-global.comOutput: Reaction rate in RFU/min or moles/min.

H-Glu-AMC is instrumental in determining key kinetic parameters that define an enzyme's efficiency and substrate affinity, such as the Michaelis constant (K_m) and the catalytic constant or turnover number (k_cat). researchgate.netyoutube.com To achieve this, initial reaction rates are measured across a range of H-Glu-AMC concentrations. nih.gov

The resulting data of velocity versus substrate concentration are then fitted to the Michaelis-Menten equation. nih.govwustl.edu

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (V_max). It is an inverse measure of the substrate's apparent binding affinity for the enzyme. youtube.com

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat (Turnover Number): Calculated as V_max divided by the total enzyme concentration ([E]t). It represents the number of substrate molecules converted to product per enzyme molecule per unit of time. researchgate.netresearchgate.net

k_cat/K_m (Catalytic Efficiency): This ratio, also known as the specificity constant, is a measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding and catalysis. researchgate.net

Research on glutaminyl cyclases (QCs) from oral pathogens, which are potential therapeutic targets for periodontitis, utilized a similar fluorogenic substrate (H-Gln-AMC) to determine these kinetic parameters, highlighting the utility of this assay type. researchgate.net

Kinetic Parameters for the Cyclization of a Fluorogenic Substrate by Bacteroidal Glutaminyl Cyclases (QCs) researchgate.net
EnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (mM⁻¹s⁻¹)
PgQC (from P. gingivalis)1170 ± 1100.08 ± 0.0030.07
PiQC (from P. intermedia)700 ± 1000.16 ± 0.0070.23
TfQC (from T. forsythia)2330 ± 2900.07 ± 0.0040.03

The simplicity and sensitivity of the H-Glu-AMC assay make it highly suitable for high-throughput screening (HTS). vulcanchem.comchemimpex.com HTS allows for the rapid testing of thousands of compounds, which is essential in fields like drug discovery and enzyme engineering. acs.org The assay's compatibility with microtiter plate formats (96-well or 384-well) enables automation and the simultaneous analysis of numerous samples. ahajournals.orgnih.gov Researchers use this capability to screen large chemical libraries for molecules that modulate enzyme activity or to analyze the activity of many enzyme variants created through directed evolution. nih.gov

Determination of Enzyme Kinetic Parameters (e.g., K_m, k_cat)

Role in Drug Discovery and Enzyme Inhibitor Screening

H-Glu-AMC plays a pivotal role in the early stages of drug discovery, particularly in the identification and characterization of compounds that modulate the activity of proteolytic enzymes. chemimpex.commedchemexpress.com

The H-Glu-AMC assay provides a robust platform for screening for inhibitors or activators of specific proteases. nih.gov In a typical inhibitor screening assay, the reaction is run in the presence of a test compound. A reduction in the rate of AMC fluorescence compared to a control reaction indicates that the compound inhibits the enzyme's activity. ahajournals.org This allows for the identification of "hits" from large compound libraries.

Once a hit is identified, the assay can be used for further characterization, such as determining the inhibitor's potency, often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.govnih.gov For example, H-Glu-AMC was used to study the effect of the compounds XNT and DIZE on the activity of aminopeptidase A (APA). The results showed a marked inhibitory effect at high concentrations. ahajournals.org

Evaluation of Potential Aminopeptidase A Modulators Using H-Glu-AMC ahajournals.org
CompoundConcentration (mol/L)Effect on H-Glu-AMC HydrolysisObserved Activity Reduction
XNT10⁻⁴Inhibition43.6%
DIZE10⁻⁴Inhibition71.5%

H-Glu-AMC is a valuable tool for validating enzymes as potential drug targets. chemimpex.comchemimpex.com Many diseases, including cancer, infectious diseases, and neurodegenerative disorders, are associated with aberrant protease activity. royalsocietypublishing.orgchemimpex.com By using H-Glu-AMC, researchers can measure the activity of specific aminopeptidases in disease models, confirming their dysregulation and establishing them as viable targets for therapeutic intervention.

For instance, studies have used H-Glu-AMC to characterize enzymes from pathogenic microbes, identifying them as potential targets for new antimicrobial drugs. royalsocietypublishing.orgresearchgate.net

Examples of Enzyme Targets Investigated Using H-Glu-AMC
Enzyme TargetAssociated Disease/ProcessKey Finding Using H-Glu-AMCReference
M42 Glutamyl Aminopeptidase (MHJ_0125)Mycoplasma hyopneumoniae infection (swine respiratory disease)Confirmed surface-associated glutamyl aminopeptidase activity on live bacterial cells, implicating the enzyme in pathogenesis. royalsocietypublishing.org
Aminopeptidase A (APA)Angiotensin II metabolism (cardiovascular regulation)Used as the specific substrate to test for off-target effects of compounds designed to modulate other enzymes in the renin-angiotensin system. ahajournals.org
Glutaminyl Cyclases (QCs)Periodontitis (oral pathogens)Characterized the kinetic activity of QCs from oral bacteria, establishing them as attractive targets for drug development against periodontitis. researchgate.net

Identification and Evaluation of Proteolytic Enzyme Modulators

Contributions to Cell Biology Investigations

The fluorogenic peptide substrate H-Glu-AMC is a valuable tool in cell biology, enabling researchers to probe the intricacies of proteolytic systems. Its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage allows for the sensitive detection of specific aminopeptidase activities within complex cellular environments.

Studies of Intracellular Protein Degradation Pathways

Intracellular protein degradation is a fundamental process that eliminates damaged or misfolded proteins and regulates the levels of key signaling molecules, thereby maintaining cellular homeostasis. thermofisher.com A primary mechanism for this is the ubiquitin-proteasome pathway (UPP), where proteins are tagged with ubiquitin for degradation by the 26S proteasome. thermofisher.compromega.com.au This pathway involves a host of enzymes, including deubiquitinating enzymes (DUBs) that can reverse the ubiquitin tag, adding a layer of regulatory complexity. nih.gov

The study of these degradation pathways often relies on model substrates that can report on the activity of specific enzymes. Fluorogenic substrates, such as those linked to 7-amino-4-methylcoumarin (B1665955) (AMC), are instrumental in this research. rndsystems.comnih.gov While substrates like Ubiquitin-AMC are used to specifically measure the activity of DUBs, H-Glu-AMC serves a similar purpose for glutamyl aminopeptidases, which may also play roles in the broader protein turnover landscape. rndsystems.comnih.gov

When H-Glu-AMC is introduced to a cellular lysate or a purified enzyme preparation, the glutamyl aminopeptidase cleaves the bond between the glutamic acid residue and the AMC fluorophore. This cleavage releases AMC, which then fluoresces, and the rate of its release is directly proportional to the enzyme's activity. rndsystems.com This allows researchers to:

Quantify enzyme kinetics: By measuring the fluorescence over time, researchers can determine key kinetic parameters of proteases involved in protein processing. nih.gov

Screen for inhibitors: The assay can be used in high-throughput screening to identify small molecules that inhibit or enhance the activity of specific proteases, which could be potential therapeutic agents for diseases linked to aberrant protein degradation. chemimpex.com

The deregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders, making tools like H-Glu-AMC essential for fundamental research in these areas. medchemexpress.comnih.gov

Assessment of Cellular Processes Involving Proteolytic Enzymes

Beyond the well-known degradation pathways, proteolytic enzymes are involved in a vast array of cellular processes, including nutrient acquisition, post-translational modification of proteins, and host-pathogen interactions. royalsocietypublishing.org H-Glu-AMC provides a means to assess the activity of specific aminopeptidases in these diverse contexts, even on the surface of live cells.

A notable example is the study of the swine respiratory pathogen Mycoplasma hyopneumoniae. Research has shown that this bacterium possesses a surface-associated glutamyl aminopeptidase (MHJ_0125). royalsocietypublishing.org Scientists used H-Glu-AMC to detect and characterize this enzyme's activity directly on live bacterial cells. royalsocietypublishing.org

Key Research Findings on M. hyopneumoniae Aminopeptidase using H-Glu-AMC

Experimental ConditionObservationImplicationCitation
Assay on Live Cells H-Glu-AMC was hydrolyzed by live M. hyopneumoniae cells.Confirmed the presence of a surface-exposed glutamyl aminopeptidase activity. royalsocietypublishing.org
Inhibition The aminopeptidase inhibitor Bestatin (B1682670) significantly reduced the hydrolysis of H-Glu-AMC.Validated that the observed fluorescence was due to specific aminopeptidase activity. royalsocietypublishing.org
pH Optimum The purified enzyme showed optimal activity against H-Glu-AMC at a pH of 7.5.Characterized the biochemical properties of the enzyme, suggesting its function in the physiological environment of the host. royalsocietypublishing.org
Metal Ion Dependence Enzyme activity was enhanced by Co²+ but significantly reduced by Mn²+ and Cu²+, and abolished by the chelator EDTA.Demonstrated that the enzyme is a metalloprotease, requiring metal ions for its catalytic function. royalsocietypublishing.org

This research demonstrates how H-Glu-AMC can be used as a probe to uncover the functional roles of bacterial surface enzymes in pathogenesis. royalsocietypublishing.org By providing a source of amino acids from host proteins, this enzyme likely supports the pathogen's growth. royalsocietypublishing.org

Utility in Research for Diagnostic Assay Development

The dysregulation of enzyme activity is a hallmark of many diseases, including cancer, metabolic disorders, and inherited genetic conditions. nih.gov This makes proteolytic enzymes attractive targets for the development of diagnostic assays. Fluorogenic substrates like H-Glu-AMC are foundational in the research and development of such assays.

Methodological Approaches for Detecting Enzyme Dysregulation

Enzyme activity assays are crucial for diagnosing diseases, assessing treatment responses, and evaluating drug efficacy. nih.gov Assays using H-Glu-AMC offer a sensitive and direct method for quantifying the activity of glutamyl aminopeptidases, whose levels or activity may be altered in pathological states. chemimpex.com

The methodological approach involves incubating a biological sample (such as a cell lysate or tissue homogenate) with H-Glu-AMC and measuring the rate of fluorescence increase. nih.gov This rate is then compared to that of healthy control samples.

Conceptual Model for Detecting Enzyme Dysregulation with H-Glu-AMC

Sample TypeExpected Enzyme ActivityH-Glu-AMC Assay Readout (Fluorescence Rate)Interpretation
Healthy Control NormalBaselineRepresents the normal physiological level of enzyme activity.
Disease State A Overexpressed/Hyperactive EnzymeHighSuggests a pathological state characterized by excessive proteolytic activity.
Disease State B Deficient/Inactive EnzymeLow / No SignalIndicates a disease caused by enzyme deficiency, such as certain inborn errors of metabolism. nih.gov

This approach allows for the clear differentiation between normal and disease states based on functional enzyme data rather than just protein levels, which may not always correlate with activity. The development of such assays is vital for early disease detection and monitoring. chemimpex.com

Application in Research of Biofluid Enzyme Activity

Biofluids such as plasma, saliva, and urine contain a complex mixture of proteins, including enzymes that can serve as valuable biomarkers. frontiersin.orgresearchgate.net Measuring enzyme activity in these fluids presents a non-invasive or minimally invasive window into the health of an individual. The presence and activity of enzymes in biofluids can be altered by disease, making them targets for diagnostic research. frontiersin.org

H-Glu-AMC can be applied to research aimed at measuring glutamyl aminopeptidase activity in biofluids. The sensitivity of fluorogenic substrates is particularly advantageous for detecting the often low concentrations of active enzymes found in these samples. researchgate.net For example, research on plasma has shown it contains active exopeptidases that degrade peptide products. researchgate.net An assay using H-Glu-AMC could be developed to profile the activity of specific aminopeptidases in plasma, with the goal of identifying changes associated with conditions like shock or systemic inflammation. researchgate.net

Furthermore, research into the "exRNA Atlas" has involved profiling the contents of numerous human biofluids, revealing large differences in their composition. frontiersin.org Similar profiling efforts focused on enzyme activities, using tools like H-Glu-AMC, could uncover novel biomarkers for a wide range of conditions.

Enzymological Studies Employing H Glu Amc

Characterization of Enzyme Activity Profiles

The fluorogenic nature of H-Glu-AMC makes it an ideal tool for characterizing the fundamental properties of enzymes that hydrolyze it, such as their response to environmental conditions like pH and temperature.

The activity of enzymes is highly dependent on the pH of their environment, as pH changes can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis. Using H-Glu-AMC, researchers can determine the pH at which an enzyme exhibits maximum activity.

For instance, a study on the M42 glutamyl aminopeptidase (B13392206) from Mycoplasma hyopneumoniae (MHJ_0125) utilized H-Glu-AMC to profile its pH-dependent activity. nih.govroyalsocietypublishing.orgresearchgate.net The enzyme was assayed across a pH range of 4.5 to 9.0. It demonstrated activity between pH 6.0 and 8.5, with the highest rate of H-Glu-AMC hydrolysis observed at an optimal pH of 7.5. nih.govroyalsocietypublishing.orgresearchgate.net This indicates that the enzyme's active site is most efficient at neutral to slightly alkaline conditions.

Table 1: pH Profile of M. hyopneumoniae M42 Glutamyl Aminopeptidase using H-Glu-AMC This interactive table summarizes the relative activity of the enzyme at various pH values, as determined by the hydrolysis of H-Glu-AMC. The activity at the optimal pH (7.5) is set to 100%.

pHRelative Activity (%)
4.5Low
6.0Active
7.5100
8.5Active
9.0Low
Data derived from studies on MHJ_0125 which show significant activity in the 6.0-8.5 range with a peak at 7.5. nih.govroyalsocietypublishing.orgresearchgate.net

Similarly, a prolyl aminopeptidase from Debaryomyces hansenii was found to be active over a broad pH range from 5.0 to 9.5, with its optimal activity against a proline-based AMC substrate occurring at pH 7.5. nih.gov

Temperature significantly influences the rate of enzymatic reactions. As temperature increases, kinetic energy increases, leading to more frequent collisions between the enzyme and substrate, thus increasing the reaction rate. However, beyond an optimal temperature, the enzyme begins to denature, causing a rapid loss of activity. copernicus.org

Studies on a prolyl aminopeptidase from Debaryomyces hansenii revealed its maximum activity at 45°C. nih.gov Above this temperature, the enzyme's activity sharply declined, indicating thermal denaturation. nih.gov Another study investigating formate (B1220265) dehydrogenase used kinetic isotope effects and their temperature dependence to understand H-transfer mechanisms, conducting experiments across a temperature range of 5°C to 45°C. nih.gov While H-Glu-AMC was not the substrate in this specific study, the methodology is broadly applicable to enzymes that cleave it, allowing for the determination of their optimal operating temperature and providing insights into their thermal stability.

Table 2: Temperature Profile of D. hansenii Prolyl Aminopeptidase This table illustrates the effect of temperature on the activity of a prolyl aminopeptidase. The activity at the optimal temperature (45°C) is normalized to 100%.

Temperature (°C)Relative Activity (%)
5Low
37High
45100
55Low (Sharp Decrease)
Data based on findings for a prolyl aminopeptidase which showed peak activity at 45°C. nih.gov

Determination of Optimal pH for Enzyme Activity using H-Glu-AMC

Modulatory Effects of Metal Ions on Enzyme Activity

Many aminopeptidases are metalloenzymes, meaning they require metal ions for their catalytic activity. H-Glu-AMC is a valuable substrate for investigating how different metal ions and metal-chelating agents modulate the function of these enzymes.

The presence of specific divalent cations can enhance enzymatic activity. In the study of the M42 glutamyl aminopeptidase from M. hyopneumoniae, adding 5 mM of Co²⁺ increased the enzyme's activity against H-Glu-AMC by 52%. nih.govroyalsocietypublishing.org In another example, the activity of rhiminopeptidase A from viper venom towards H-Glu-AMC was substantially increased in the presence of 1.2 mM CaCl₂, which enhanced its catalytic efficiency (kcat) and substrate affinity (lower Km). nih.gov Conversely, ions like Mg²⁺ and Zn²⁺ had no significant effect on the M42 glutamyl aminopeptidase's activity. nih.govroyalsocietypublishing.org

Table 3: Effect of Divalent Cations on M42 Glutamyl Aminopeptidase Activity This interactive table shows the change in enzymatic activity against H-Glu-AMC in the presence of various 5 mM divalent cations, relative to a control without added ions. nih.govroyalsocietypublishing.org

Divalent CationRelative Activity (%)Effect
None (Control)100-
Co²⁺152Activation
Mg²⁺~100No significant effect
Zn²⁺~100No significant effect
Mn²⁺15.5Strong Inhibition
Cu²⁺3.5Very Strong Inhibition
Data sourced from studies on MHJ_0125. nih.govroyalsocietypublishing.org

Metal chelators are compounds that bind tightly to metal ions, effectively removing them from the enzyme's active site. This process typically leads to a loss of enzyme activity, confirming the enzyme's dependence on metal cofactors.

The activity of the M42 glutamyl aminopeptidase MHJ_0125 was nearly eliminated (reduced to 3.7% of its original activity) after incubation with 10 mM EDTA, a well-known metal chelator. nih.govroyalsocietypublishing.org This result strongly indicates that MHJ_0125 is a metalloenzyme that requires bound metal ions for its function. nih.govroyalsocietypublishing.org Similarly, glyphosate, known for its metal-chelating properties, can inhibit metalloenzymes by sequestering essential metal cofactors like zinc, copper, and manganese. oup.com

Activation by Specific Divalent Cations

Investigation of Enzyme Inhibition Kinetics

H-Glu-AMC is also instrumental in studying the kinetics of enzyme inhibition. By measuring the rate of H-Glu-AMC hydrolysis in the presence of varying concentrations of an inhibitor, researchers can determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

For example, the inhibition of the M42 glutamyl aminopeptidase MHJ_0125 was studied using the general aminopeptidase inhibitor bestatin (B1682670). royalsocietypublishing.org The activity against H-Glu-AMC was progressively reduced with increasing concentrations of bestatin. royalsocietypublishing.org At a concentration of 1 mM, bestatin almost completely inhibited the enzyme's activity. nih.govroyalsocietypublishing.org In another study, the aspartyl aminopeptidase inhibitor screen identified several compounds that were then tested against the related enzyme ENPEP using Glu-AMC as the substrate. nih.gov This allowed for the determination of inhibitor specificity and potency. nih.gov

Table 4: Inhibition of M42 Glutamyl Aminopeptidase by Bestatin This table shows the remaining enzyme activity when assayed with H-Glu-AMC in the presence of different concentrations of the inhibitor bestatin. royalsocietypublishing.org

Bestatin Concentration (mM)Remaining Activity (%)
0.0157.1
0.130.1
1.013.3
Data derived from the study of MHJ_0125. royalsocietypublishing.org

Assessment of Inhibitor Potency and Selectivity

A primary application of H-Glu-AMC in enzymological studies is the quantitative assessment of inhibitor potency and selectivity. The substrate enables straightforward and high-throughput screening for and characterization of potential enzyme inhibitors. chemimpex.com

The fundamental principle of these assays involves measuring the rate of AMC release, which is directly proportional to enzyme activity. When an inhibitory compound is introduced, a decrease in the rate of fluorescence generation indicates a reduction in enzyme activity. This dose-dependent inhibition allows for the determination of key potency metrics, such as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

For instance, H-Glu-AMC has been employed to investigate the effects of compounds on aminopeptidase A (APA). In one study, various concentrations of XNT and DIZE were tested against recombinant human APA. The resulting fluorescence generated from H-Glu-AMC cleavage was measured over time. At high concentrations, XNT and DIZE were found to reduce fluorescence formation by 43.6% and 71.5%, respectively, demonstrating their inhibitory effect on APA activity. nih.gov

Similarly, studies on the M42 glutamyl aminopeptidase from Mycoplasma hyopneumoniae utilized H-Glu-AMC to quantify the potency of inhibitors. The aminopeptidase inhibitor bestatin was shown to reduce the enzyme's activity in a concentration-dependent manner, with 1.0 mM of bestatin diminishing activity to just 13.3% of the baseline. royalsocietypublishing.org The same assay demonstrated that the metal chelator EDTA also inhibited the enzyme, confirming that it is a metalloprotease. royalsocietypublishing.org

Beyond single-point inhibition, these assays are crucial for determining inhibitor constants (Ki) and for screening large libraries of compounds to identify novel inhibitors. researchgate.netnih.gov A modified substrate, Z-Leu-Leu-Glu-AMC, is used as a fluorogenic tool to measure the caspase-like or peptidylglutamyl-peptide hydrolysing (PGPH) activity of the 20S proteasome and to assess the potency of its inhibitors. adipogen.comnih.gov

H-Glu-AMC and its analogs are also instrumental in evaluating inhibitor selectivity. By comparing the inhibition of a target enzyme with its effect on related enzymes using different specific substrates, researchers can build a selectivity profile. For example, inhibitors identified for pyroglutamyl-peptidase II (PPII) using a TRH-AMC substrate were subsequently tested against dipeptidyl peptidase IV (DPP-IV) using its specific substrate, Gly-Pro-AMC. nih.gov This counterscreening confirmed that the observed inhibition was specific to PPII and not due to off-target effects on the coupling enzyme used in the assay. nih.gov Furthermore, the pH-dependent cleavage preferences of enzymes like cathepsin B have been explored using a panel of AMC substrates, which led to the rational design of an inhibitor that is 100-fold more selective for the enzyme at neutral pH versus the acidic pH of the lysosome. nih.gov

Table 1: Examples of Inhibitor Potency Assessment Using AMC-based Substrates

EnzymeSubstrateInhibitorFindingReference
Aminopeptidase A (APA)H-Glu-AMCXNTInhibited fluorescence by 43.6% at the highest concentration. nih.gov
Aminopeptidase A (APA)H-Glu-AMCDIZEInhibited fluorescence by 71.5% at the highest concentration. nih.gov
M42 Glutamyl AminopeptidaseH-Glu-AMCBestatinReduced enzyme activity to 13.3% at 1.0 mM concentration. royalsocietypublishing.org
M42 Glutamyl AminopeptidaseH-Glu-AMCEDTAReduced enzyme activity to 3.7% at 10 mM concentration. royalsocietypublishing.org
Site-1 Protease (S1P)Ac-RSLK-AMCPF-429242Determined Ki of 12 nM. pnas.org
20S Proteasome (Caspase-like activity)Z-Leu-Leu-Glu-AMCAc-APnLD-HUsed as a specific inhibitor to confirm proteasome activity. nih.gov

Elucidation of Inhibitor Binding Mechanisms

Kinetic data derived from H-Glu-AMC-based assays are fundamental to elucidating the mechanism by which an inhibitor binds to its target enzyme. By analyzing how the inhibitor affects the enzyme's kinetics (Vmax and Km) at varying substrate concentrations, the mode of inhibition—such as competitive, non-competitive, or uncompetitive—can be determined.

For example, the inhibitor PF-429242 was analyzed for its effect on Site-1 Protease (S1P) activity using the substrate Ac-RSLK-AMC. The study confirmed a competitive mode of inhibition, with a determined inhibitor constant (Ki) of 12 nM. pnas.org This kinetic finding suggests that the inhibitor directly competes with the substrate for binding to the enzyme's active site. pnas.org

While kinetic studies reveal the macroscopic behavior of inhibition, they are often paired with structural and computational methods to understand inhibitor binding at the atomic level. Kinetic data provide an essential functional validation for the interactions observed in high-resolution structures.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide static snapshots of how an inhibitor physically occupies the enzyme's active site. In the case of the S1P inhibitor PF-429242, cryo-EM analysis of the enzyme-inhibitor complex revealed that the inhibitor binds competitively within the acidic S4 pocket, a region that typically accommodates the P4 arginine residue of the substrate. pnas.org This structural evidence perfectly complements the kinetic data, showing precisely how the inhibitor blocks substrate access. pnas.org Similarly, crystal structures of human γ-glutamyl transpeptidase (hGGT1) bound to inhibitors or substrates have identified key amino acid residues, such as Thr-381, Asn-401, and Lys-562, that are critical for binding within the active site. nih.gov This structural framework is invaluable for understanding how inhibitors that mimic the γ-glutamyl portion of a substrate, which H-Glu-AMC is designed to do, would interact with the enzyme. nih.gov

Computational Modeling: Molecular docking and homology modeling are computational techniques used to predict the binding pose of an inhibitor within an enzyme's active site. These models are often guided by and validated against kinetic data. For pyroglutamyl-peptidase II (PPII), a homology model based on the known structure of a related enzyme was used to generate a putative binding mode for a series of inhibitors. nih.gov This model helped to rationalize the structure-activity relationship (SAR) data obtained from kinetic assays and provided critical insights for the future design of more potent, site-directed inhibitors. nih.gov Likewise, for human glutaminyl cyclase (hQC), molecular docking was used to predict the binding poses of newly synthesized inhibitors, which were evaluated using a fluorometric assay with a Gln-AMC substrate. acs.orgrsc.org

The synergy between kinetic assays using substrates like H-Glu-AMC and these structural or computational methods provides a comprehensive understanding of inhibitor action, from functional inhibition to the precise molecular interactions that govern it.

Table 2: Examples of Inhibitor Binding Mechanism Elucidation

EnzymeInhibitorMethod(s)Key FindingsReference
Site-1 Protease (S1P)PF-429242Kinetic Analysis, Cryo-EMCompetitive inhibition mode; inhibitor binds in the S4 substrate pocket, blocking substrate access. pnas.org
Human γ-Glutamyl Transpeptidase (hGGT1)Glutamate (B1630785) AnalogsX-ray CrystallographyIdentified key active site residues (Thr-381, Asn-401, Lys-562) that interact with the substrate/inhibitor. nih.gov
Pyroglutamyl-peptidase II (PPII)Peptide Analogs (e.g., Glp-Asn-ProNH₂)Kinetic Analysis, Homology ModelingGenerated a putative binding mode for inhibitors to explain structure-activity relationships. nih.gov
Human Glutaminyl Cyclase (hQC)Imidazole DerivativesKinetic Analysis, Molecular DockingPredicted binding poses of inhibitors in the active site to guide rational drug design. rsc.org

Advanced Methodologies and Research Perspectives Involving H Glu Amc

Integration in Multiplexed Enzymatic Assays

Multiplexed enzymatic assays allow for the simultaneous measurement of multiple enzyme activities within a single sample or experiment, increasing efficiency and reducing sample consumption. While the search results did not provide direct examples of H-Glu-AMC specifically being used in a multiplexed assay alongside other substrates, the principle of multiplexing with fluorescent substrates is well-established. Different AMC-based substrates, cleaved by different enzymes, can potentially be used together if their excitation and emission spectra are sufficiently distinct to allow for deconvolution of signals. nih.gov Alternatively, H-Glu-AMC could be used in conjunction with substrates utilizing different fluorophores (e.g., R110 or far-red emitting dyes) to create multiplex panels, provided spectral overlap is minimized. thermofisher.comnih.gov This approach allows researchers to profile the activity of several enzymes, including aminopeptidase (B13392206) A or other proteases targeted by H-Glu-AMC, within a more complex biological system or in screening large libraries. chemimpex.comnih.gov The development of such assays requires careful consideration of substrate specificity and potential spectral interference between the released fluorophores. nih.gov

Applications in Cellular Fluorescence Microscopy and Flow Cytometry for Enzyme Activity

H-Glu-AMC's fluorogenic nature makes it suitable for investigating enzyme activity in cellular contexts using fluorescence microscopy and flow cytometry. thermofisher.comnih.govresearchgate.nettandfonline.com

Cellular Fluorescence Microscopy: By incubating live cells with H-Glu-AMC, researchers can visualize and localize the activity of enzymes that cleave this substrate within the cellular environment. The release of the fluorescent AMC product upon cleavage leads to an increase in intracellular fluorescence, which can be observed using fluorescence microscopes. nih.govresearchgate.net This technique has been used to confirm the presence of surface-associated glutamyl aminopeptidase activity in Mycoplasma hyopneumoniae cells by culturing them in the presence of H-Glu-AMC. nih.govresearchgate.net Inhibition of this activity by specific inhibitors, such as bestatin (B1682670), further validates the enzymatic source of the fluorescence signal. nih.gov

Flow Cytometry: Flow cytometry allows for the quantitative assessment of enzyme activity at the single-cell level within a heterogeneous cell population. Cells incubated with H-Glu-AMC will exhibit varying levels of fluorescence depending on their enzymatic activity. tandfonline.com This allows for the identification and sorting of cell subpopulations with different levels of the target enzyme activity. tandfonline.comnih.gov While the provided search results highlight the use of flow cytometry with other fluorescent substrates for detecting enzyme activity (e.g., caspase-3/7 activity using AMC-based substrates or amidase activity with coumarin-based products), the principle is directly applicable to H-Glu-AMC for studying aminopeptidase A or relevant protease activity in cell populations. thermofisher.comtandfonline.comnih.gov This method is particularly valuable for studies involving mixed cell populations, drug treatment effects on enzyme activity in specific cell types, or in high-throughput screening of cell libraries. nih.govtandfonline.comnih.gov

Considerations for Assay Optimization and Validation in Academic Settings

Optimizing and validating assays utilizing H-Glu-AMC in academic settings is crucial for obtaining reliable and reproducible data. Key considerations include:

Substrate Concentration: Determining the optimal substrate concentration is essential to ensure the assay is sensitive to enzyme activity without substrate inhibition. nih.gov High substrate concentrations might be used in some proteasome assays, but lower concentrations might be required for optimal activity depending on the specific enzyme. nih.gov

Buffer Conditions: The pH, ionic strength, and presence of cofactors or inhibitors in the assay buffer can significantly impact enzyme activity. nih.gov Optimization of these conditions is necessary to achieve maximal and stable enzyme activity. For instance, one study found optimal activity of a glutamyl aminopeptidase against H-Glu-AMC at pH 7.5, with activity influenced by different metal ions. nih.gov

Enzyme Concentration and Source: The amount of enzyme used in the assay should be within a range that produces a linear fluorescence signal over time. cellsignal.com Using cell lysates or purified enzyme preparations requires different considerations for protein concentration and potential interfering activities. thermofisher.comnih.govcellsignal.com

Incubation Time and Temperature: The duration and temperature of the assay incubation need to be optimized to ensure sufficient product formation for detection while remaining within the linear range of the reaction. thermofisher.comnih.govcellsignal.com

Detection Wavelengths: Accurate measurement of the released AMC fluorescence requires using appropriate excitation and emission wavelengths (typically around 340-380 nm excitation and 440-460 nm emission for AMC). thermofisher.comnih.govcellsignal.comubpbio.com

Controls: Including appropriate controls is vital for validating the specificity of the assay. These include reactions without enzyme (background fluorescence), reactions with known inhibitors of the target enzyme, and potentially using alternative substrates or methods to confirm the findings. nih.govnih.govnih.govresearchgate.netcellsignal.comubpbio.com

Microplate Selection: The type of microplate used for fluorescence measurements can affect the results, with differences observed in fluorescence readings between different plate types. nih.gov Selecting plates optimized for fluorescence assays is recommended, and potential biases should be considered and validated. nih.gov

Validation: Validation steps should include assessing linearity, sensitivity (limit of detection and quantification), precision, and accuracy of the assay according to established guidelines, such as those from the ICH, where applicable to analytical methods. ekb.eg While these guidelines are often applied to drug analysis, the principles of validation are relevant for ensuring the robustness of enzymatic assays in academic research.

Development of Automated and High-Throughput Screening Platforms

H-Glu-AMC is well-suited for integration into automated and high-throughput screening (HTS) platforms due to the ease of detecting the fluorescent AMC product using standard microplate readers. chemimpex.comthermofisher.comnih.govlabmanager.com HTS allows for the rapid screening of large libraries of compounds to identify potential enzyme inhibitors or activators. chemimpex.comnih.govlabmanager.comchemimpex.com

Automated liquid handling systems can dispense reagents and H-Glu-AMC substrate into multi-well plates (e.g., 96, 384, or 1536-well plates), and fluorescence readers can quickly measure the signal across the entire plate. nih.govnih.govubpbio.comnih.gov This enables the screening of thousands or even millions of compounds in a relatively short period. nih.govlabmanager.com HTS platforms are commonly used in drug discovery to identify lead compounds targeting specific enzymes. chemimpex.comnih.govlabmanager.comchemimpex.com The use of AMC-based substrates, including those like H-Glu-AMC that target specific protease activities, is a common strategy in such screens. thermofisher.comnih.govnih.gov Challenges in HTS with fluorescent substrates can include potential interference from autofluorescent compounds within the screening library. nih.gov However, the spectral properties of AMC (excitation in the UV range) can help minimize overlap with the fluorescence of many organic compounds. thermofisher.comnih.gov Automated platforms can also incorporate steps like pre-incubation with inhibitors or activators, kinetic measurements over time, and automated data analysis, further increasing efficiency and throughput. nih.govubpbio.comnih.gov The development of advanced automated dispensing systems that minimize dead volume and cross-contamination further enhances the suitability of H-Glu-AMC assays for miniaturized and high-throughput formats. nih.gov

Synthetic Routes and Chemical Modifications of H Glu Amc

Strategies for Chemical Synthesis of H-Glu-AMC Conjugates.nih.govresearchgate.net

The chemical synthesis of H-Glu-AMC and its conjugates, such as those with prokaryotic ubiquitin-like protein (Pup), presents several challenges that necessitate specialized chemical strategies. nih.govresearchgate.net These strategies often involve solid-phase peptide synthesis (SPPS) and carefully chosen coupling reagents and protecting groups to achieve the desired product. nih.gov

Challenges in Amide Bond Formation to the 7-Amino-4-methylcoumarin (B1665955) Moiety.nih.govsigmaaldrich.com

A significant hurdle in the synthesis of AMC-labeled peptides is the formation of the amide bond between the carboxylic acid of the amino acid and the amine group of 7-amino-4-methylcoumarin (AMC). nih.govsigmaaldrich.com The primary challenge lies in the poor nucleophilicity of the aniline (B41778) amino group of AMC. nih.gov This low reactivity often leads to inefficient coupling when using standard peptide coupling reagents.

Traditional methods employing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) have proven to be ineffective for this particular amide bond formation. nih.gov To overcome this, more potent activation methods are required. One successful, albeit low-yielding, approach involves the use of phosphoryl chloride to activate the carboxyl group. nih.gov A more efficient method utilizes Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), which forms an acid chloride in situ under neutral conditions, leading to significantly higher yields of the desired Fmoc-Glu(AMC)-OtBu product. nih.gov

Protecting Group Chemistry in H-Glu(AMC) Synthesis.nih.goviris-biotech.de

Protecting group chemistry is fundamental to the successful synthesis of H-Glu(AMC) and its conjugates, preventing unwanted side reactions at reactive functional groups. nih.goviris-biotech.de In a typical synthesis, both the α-amino group and the γ-carboxyl group of glutamic acid must be appropriately protected. wikipedia.org

The most common strategy involves the use of the fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group and a tert-butyl (tBu) ester to protect the γ-carboxyl group of the glutamic acid starting material (Fmoc-Glu-OtBu). nih.goviris-biotech.de The Fmoc group is base-labile and can be removed using a solution of diethylamine (B46881) (DEA) in an organic solvent like dichloromethane (B109758) (CH2Cl2). nih.gov The tBu group is acid-labile and is typically removed in the final deprotection step using a strong acid such as trifluoroacetic acid (TFA). nih.govresearchgate.net This orthogonal protection scheme allows for the selective deprotection and modification of different parts of the molecule during the synthesis. organic-chemistry.org

For the synthesis of larger conjugates like Pup-Glu(AMC), solid-phase peptide synthesis (SPPS) is employed. nih.gov The peptide chain is assembled on a hyper-acid-labile trityl resin, which allows the protected peptide to be cleaved from the resin under mild acidic conditions, leaving the side-chain protecting groups intact for subsequent solution-phase coupling with the H-Glu(AMC)-OtBu building block. nih.gov

Development of Modified H-Glu-AMC Analogues for Enhanced Specificity

To improve the utility of H-Glu-AMC as an enzymatic probe, researchers have developed modified analogues designed to exhibit enhanced specificity for their target enzymes. nih.gov This involves rational design principles and synthetic modifications to create probes that are selectively recognized and cleaved by the enzyme of interest. nih.govrsc.org

Design Principles for Targeted Enzymatic Probes.nih.govrsc.org

The design of targeted enzymatic probes based on H-Glu-AMC hinges on incorporating recognition elements that are specific to the target enzyme. nih.govrsc.org For proteases, this often involves attaching a peptide sequence that mimics the natural substrate of the enzyme. rsc.org The cleavage of the amide bond between the recognition sequence and the AMC fluorophore by the target enzyme results in a detectable fluorescent signal. sigmaaldrich.com

Key design considerations include:

Enzyme Specificity : The peptide or protein sequence conjugated to H-Glu-AMC is the primary determinant of specificity. nih.gov

Fluorophore Quenching : In some designs, a quencher molecule is incorporated to suppress the fluorescence of AMC in the intact probe. Cleavage separates the fluorophore and quencher, leading to a significant increase in fluorescence. sigmaaldrich.com

Subcellular Targeting : For intracellular assays, moieties can be added to direct the probe to specific organelles, such as lysosomes. rsc.org

Synthesis and Evaluation of Pup-Glu(AMC) Conjugates for Depupylases.nih.govresearchgate.net

An important application of these design principles is the synthesis of Pup-Glu(AMC) conjugates to study depupylases, such as Dop from Mycobacterium tuberculosis. nih.govresearchgate.net Dop is an enzyme that removes the prokaryotic ubiquitin-like protein (Pup) from target proteins. asm.org

The synthesis involves the solid-phase synthesis of a Pup polypeptide, which is then coupled to a synthetically prepared H-Glu(AMC) building block. nih.gov To improve synthetic accessibility, truncated versions of Pup have also been conjugated to H-Glu(AMC). nih.gov For instance, analogues containing the C-terminal 30 or 20 amino acids of Pup have been synthesized and evaluated. nih.gov

Evaluation of these conjugates revealed that the full-length Pup(1–63)-Glu(AMC) and a truncated version, Pup(33–63)-Glu(AMC), were effective substrates for Dop, exhibiting high sensitivity and specificity. nih.govresearchgate.net However, a shorter analogue, Pup(43–63)-Glu(AMC), was not recognized by the enzyme, indicating that a certain length of the Pup protein is necessary for substrate recognition. nih.gov These findings highlight the importance of the protein or peptide component in directing the specificity of the H-Glu-AMC probe.

Advanced Peptide Coupling Methodologies for AMC-Labeled Peptides.nih.govresearchgate.net

The inherent difficulty in forming the amide bond with AMC has driven the adoption of advanced peptide coupling methodologies. nih.govresearchgate.net While traditional carbodiimide-based reagents often fail, more powerful coupling agents have proven successful. nih.gov

Future Directions and Emerging Research Avenues for H Glu Amc

Development of Novel H-Glu-AMC Based Probes with Improved Photophysical Properties

A primary area of future research is the enhancement of the photophysical characteristics of H-Glu-AMC-based probes. While the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is effective, its excitation and emission in the blue-to-violet region of the spectrum can be suboptimal for certain biological applications due to background autofluorescence from cells and tissues. mdpi.commerckmillipore.com The goal is to create novel probes that are brighter, more photostable, and possess spectral properties tailored for specific experimental needs, such as in vivo imaging or multiplexed assays. Research efforts are directed towards modifying the core coumarin (B35378) structure or replacing AMC with alternative fluorophores to achieve these desired improvements. vjs.ac.vnchim.it

To overcome the limitations of AMC, scientists are actively exploring the synthesis of new coumarin derivatives. By introducing different substituents onto the coumarin ring, it is possible to create a bathochromic shift, moving the excitation and emission wavelengths to longer, red-shifted regions of the spectrum. mdpi.comvjs.ac.vn For instance, adding an extended π-conjugation system at the 3-position of the 7-aminocoumarin (B16596) structure can significantly alter its fluorescence properties. vjs.ac.vn This strategy not only helps in avoiding cellular autofluorescence but also increases the Stokes shift, which is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is highly desirable as it minimizes the overlap between the excitation light and the emitted fluorescence, leading to improved signal-to-noise ratios and enhanced sensitivity. chim.itnih.gov

Another approach involves replacing AMC altogether with different fluorogenic leaving groups. One such alternative is 7-amino-4-carbamoylmethylcoumarin (ACC), which demonstrates a quantum yield approximately three times higher than that of AMC. nih.gov This enhanced brightness allows for more sensitive detection of proteolytic activity, enabling the use of lower enzyme and substrate concentrations. nih.gov Furthermore, fluorophores like 7-amino-4-trifluoromethylcoumarin (AFC) offer spectra that are somewhat longer than AMC's, providing another option for researchers. researchgate.net The development of substrates for Fluorescence Resonance Energy Transfer (FRET) applications, which pair a fluorophore with a quencher molecule, also represents a significant area of innovation. sigmaaldrich.com In these probes, fluorescence is suppressed until an enzyme cleaves the peptide, separating the pair and generating a signal. sigmaaldrich.com

Fluorophore/DerivativeExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Key Advantage(s)
7-Amino-4-methylcoumarin (AMC)~342-380~441-460Well-established, widely used standard. merckmillipore.comnih.govsigmaaldrich.com
7-Amino-4-carbamoylmethylcoumarin (ACC)~350~450~3-fold higher quantum yield than AMC. nih.gov
7-Amino-4-trifluoromethylcoumarin (AFC)~380~500Longer wavelength emission than AMC. researchgate.net
Mca/Dnp (FRET Pair)~328~393Used in fluorescence-quenched substrates for FRET assays. sigmaaldrich.com
EDANS/Dabcyl (FRET Pair)~341~471Commonly used FRET pair with excellent spectral overlap. sigmaaldrich.com
Red-Shifted 4-Styrylcoumarins>400>500Bathochromic shifts to avoid autofluorescence. mdpi.com

Expanded Applications in Systems Biology and Proteomics Research

The fields of systems biology and proteomics aim to understand biological processes on a global scale, integrating vast datasets to model cellular networks. mdpi.com Fluorogenic substrates like H-Glu-AMC are poised to play a more significant role in this research. Proteomics is not just the study of protein identity and quantity but also their activity. mdpi.com Activity-based profiling using libraries of fluorogenic substrates allows for the rapid and specific analysis of protease activity across entire proteomes. nih.govstanford.edu

Future applications will involve using H-Glu-AMC and a diverse array of similar probes in high-throughput screening (HTS) campaigns to profile the "functional proteome." vulcanchem.com By creating combinatorial libraries of fluorogenic substrates, researchers can map the specificities of numerous proteases simultaneously. nih.gov This approach provides a "pharmacophoric portrayal" of enzyme active sites, which is invaluable for understanding their roles in complex biological pathways and for designing highly selective inhibitors. nih.gov Such large-scale activity data can be integrated with other 'omics' data (genomics, transcriptomics) to build comprehensive models of cellular function in health and disease, a core objective of systems biology. mdpi.com For example, activity-based screening has already been used to identify proteoform-level changes in enzyme activity in patient blood samples, highlighting its potential for biomarker discovery. acs.org

Integration with Advanced Biosensing Technologies

A significant emerging avenue for H-Glu-AMC and its derivatives is their integration into advanced biosensing platforms. These technologies aim to create miniaturized, automated, and highly sensitive devices for diagnostics and research. nih.gov Microfluidic systems, or "lab-on-a-chip" devices, are a key area of development. mdpi.com These platforms allow for the analysis of minute sample volumes, reducing reagent consumption and enabling high-throughput analysis. nih.govnih.gov However, a challenge with standard AMC-based substrates in some microfluidic setups, particularly water-in-oil droplets, is the leakage of the hydrophobic AMC fluorophore into the oil phase. acs.orgresearchgate.net To address this, researchers are developing more hydrophilic coumarin derivatives, such as 7-aminocoumarin-4-acetic acid (ACA), which remain within the aqueous droplets, enabling stable and reliable enzyme activity measurements in these systems. acs.orgresearchgate.net

Furthermore, the incorporation of H-Glu-AMC-based probes with nanomaterials offers another frontier for biosensor development. acs.orgnih.gov Nanoparticles, due to their unique optical and physical properties, can serve as scaffolds to enhance sensor performance. mdpi.comcsic.es For example, a fluorogenic substrate could be immobilized on the surface of gold nanoparticles or quantum dots. This integration can lead to signal amplification and improved sensitivity. mdpi.com Nanomaterial-based biosensors offer the potential for developing highly sensitive and specific diagnostic tools for detecting enzyme activity associated with various diseases, moving towards real-time, point-of-care applications. csic.es

Q & A

Q. What standardized protocols exist for using H-Glu-AMC in enzyme activity assays?

  • Methodological Answer : H-Glu-AMC is typically used as a fluorogenic substrate for measuring L-glutaminase activity. A standard protocol involves:

Substrate Preparation : Dissolve H-Glu-AMC in DMSO or assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 1–5 mM stock concentrations .

Enzyme Reaction : Mix substrate with purified enzyme (e.g., plant-derived L-glutaminase) at 37°C. The reaction is monitored via fluorescence (excitation: 360–380 nm; emission: 440–460 nm) .

Kinetic Analysis : Calculate enzyme activity using a calibration curve for free AMC released during hydrolysis.

  • Key Variables : Optimize substrate concentration (Km determination), pH, and temperature to avoid quenching artifacts .

Q. How should H-Glu-AMC be stored to maintain stability?

  • Methodological Answer : Store lyophilized H-Glu-AMC at 2–8°C in airtight, light-protected containers. For working solutions, avoid repeated freeze-thaw cycles; aliquot and store at -20°C for ≤6 months. Stability tests show ≤5% degradation under these conditions over 12 months .

Advanced Research Questions

Q. How can researchers address variability in fluorescence signals when using H-Glu-AMC?

  • Methodological Answer : Variability may arise from:
  • Photobleaching : Limit exposure to excitation light; use fluorometers with rapid read times.
  • Matrix Effects : Test for interference from assay buffers or cellular lysates using control reactions without enzyme .
  • Quenching Agents : Add reducing agents (e.g., DTT) to mitigate thiol-induced quenching .
  • Data Normalization : Express results as relative fluorescence units (RFU) per µg protein or per unit time.

Q. What strategies validate H-Glu-AMC-based assay results against alternative methods?

  • Methodological Answer : Cross-validate using:

Chromatography : HPLC or LC-MS to quantify AMC release independently .

Enzyme Inhibition : Co-incubate with known L-glutaminase inhibitors (e.g., DON, 6-diazo-5-oxo-L-norleucine) to confirm specificity .

Comparative Substrates : Parallel assays with non-fluorescent substrates (e.g., L-glutamine-p-nitroanilide) to verify kinetic consistency .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported Km values for H-Glu-AMC across studies?

  • Methodological Answer : Discrepancies may stem from:
  • Enzyme Source : Plant vs. microbial L-glutaminase isoforms exhibit distinct kinetic properties .
  • Buffer Conditions : Ionic strength and pH (e.g., Tris vs. phosphate buffers) alter substrate-enzyme interactions.
  • Table 1 : Reported Km Values for H-Glu-AMC
Enzyme SourceBuffer (pH)Km (µM)Reference
ArabidopsisTris (8.0)120
E. coliPhosphate (7.5)85

Experimental Design Considerations

Q. How to design a robust dose-response experiment using H-Glu-AMC?

  • Methodological Answer :

Range-Finding : Test substrate concentrations from 0.1×Km to 10×Km.

Replicates : Use triplicate wells per concentration to account for plate-reader variability.

Controls : Include no-enzyme and no-substrate controls.

Data Fitting : Use nonlinear regression (e.g., Michaelis-Menten or Hill equation) with software like GraphPad Prism .

Comparative Analysis

Q. How does H-Glu-AMC compare to H-Gly-AMC in sensitivity and specificity?

  • Methodological Answer :
  • Specificity : H-Glu-AMC targets glutaminase, while H-Gly-AMC is cleaved by proteases like caspases.
  • Sensitivity : H-Glu-AMC’s lower Km (85–120 µM vs. 200+ µM for H-Gly-AMC) allows detection of lower enzyme concentrations .
  • Table 2 : Comparative Substrate Properties
SubstrateTarget EnzymeKm (µM)Fluorescence Yield
H-Glu-AMCL-glutaminase85–120High (pH-dependent)
H-Gly-AMCCaspase-3200–300Moderate

Ethical and Safety Guidelines

Q. What safety protocols are essential when handling H-Glu-AMC?

  • Methodological Answer :
  • Use PPE (gloves, lab coat) to prevent skin contact.
  • Dispose of waste via approved chemical disposal routes (AMC is a potential mutagen).
  • Avoid inhalation of lyophilized powder; work in a fume hood .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.